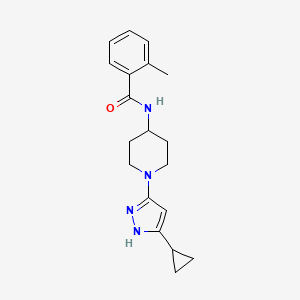

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide” is related to radionuclide complex solutions of high concentration and of high chemical stability . These solutions can be used as a drug product for diagnostic and/or therapeutic purposes . The stability of the drug product is achieved by at least one stabilizer against radiolytic degradation .

科学的研究の応用

Cannabinoid Receptor Antagonists

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide, as part of the pyrazole derivatives family, is notable for its role in the study of cannabinoid receptor antagonists. These compounds have been extensively researched for their potential to antagonize the effects of cannabinoids and cannabimimetic agents, with implications for treating the side effects of these substances. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, and the iodinated nature of some compounds in this family offers additional utility as gamma-enriching SPECT ligands for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).

Antimicrobial Agents

Another significant area of research is the exploration of these compounds as antimicrobial agents. Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. The detailed synthesis and antimicrobial activities of these compounds highlight their potential in this domain (Hawas et al., 2012).

Antiviral and Cytotoxic Agents

These compounds have also been studied for their antiviral and cytotoxic potential. A series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, carrying an arylidene moiety, have demonstrated in vitro antiviral and antitumor activities. Some of these compounds have shown significant activity against various viral strains and cancer cell lines, suggesting their usefulness in treating these conditions (El-Subbagh et al., 2000).

Synthesis and Characterization in Drug Impurities

In the field of pharmaceuticals, these compounds are significant in the study of drug impurities. For instance, they have been involved in the identification and synthesis of novel impurities in the anti-diabetic drug Repaglinide. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products (Kancherla et al., 2018).

Molecular Interaction Studies

Research on molecular interactions of these compounds, especially as antagonists for specific receptors like the CB1 cannabinoid receptor, is another key area. Studies have focused on understanding the conformational analysis and molecular binding interactions, which are crucial for developing drugs with targeted actions (Shim et al., 2002).

作用機序

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase .

Biochemical Pathways

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches the target site to exert its effects .

Result of Action

The molecular and cellular effects of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide’s action include the inhibition of CDK2, leading to cell cycle arrest . This can result in the prevention of cell proliferation and potentially induce cell death .

特性

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)19(24)20-15-8-10-23(11-9-15)18-12-17(21-22-18)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCZUEZAIRYRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2604155.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604157.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)

![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)